4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Description
4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] Derivatives
This compound has been involved in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, which are potential central nervous system agents. The study demonstrates its utility in creating analogs with significant antitetrabenazine activity, suggesting its role in antidepressant drug development (Martin et al., 1981).
Creation of Novel Pyrazolo[1,5‐a]pyrimidine Derivatives
Another application is in the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety. This work showcases its role in the development of compounds with moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Involvement in Triazole Analogues Synthesis
The compound is utilized in the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted to create molecules by reducing the corresponding 4-amino-5-cyanotriazoles. This research underscores its importance in generating triazole analogues with potential medicinal applications (Albert, 1970).
Development of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives
This compound aids in the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating the thiazolo(3,2-a)benzimidazole moiety. The study highlights its versatility as a building block in the creation of heterocyclic compounds with potential pharmacological properties (Farag et al., 2011).
Reactivity with 1,3-Benzoxazol-2(3H)-thione
Research also explores its reactivity with 1,3-benzoxazole-2(3H)-thione, leading to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. This demonstrates its application in studying reaction mechanisms and the synthesis of complex organic molecules (Ametamey & Heimgartner, 1990).
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)15(11-21-17-9-10-18-21)19-16(22)13-5-7-14(8-6-13)20(3)4/h5-10,12,15H,11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFTUVUZBOCJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.